molecular formula C28H39NO5 B14084720 4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid

4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid

Cat. No.: B14084720
M. Wt: 469.6 g/mol
InChI Key: FNQOYOWVZPEOOK-BTJKTKAUSA-N
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Description

4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid is a complex organic compound with a unique structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol typically involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. One common method involves the reaction of 1,1-diphenylbutan-1-ol with bis(2-methylpropyl)amine under controlled conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Shares similar structural features but differs in functional groups and applications.

    Diisobutyl phthalate: Another compound with bis(2-methylpropyl) groups, used primarily as a plasticizer.

Uniqueness

4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol is unique due to its combination of amine and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C28H39NO5

Molecular Weight

469.6 g/mol

IUPAC Name

4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid

InChI

InChI=1S/C24H35NO.C4H4O4/c1-20(2)18-25(19-21(3)4)17-11-16-24(26,22-12-7-5-8-13-22)23-14-9-6-10-15-23;5-3(6)1-2-4(7)8/h5-10,12-15,20-21,26H,11,16-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

FNQOYOWVZPEOOK-BTJKTKAUSA-N

Isomeric SMILES

CC(C)CN(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)CC(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)CN(CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)CC(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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